Benzyl-PEG7-NHBoc
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Overview
Description
Benzyl-PEG7-NHBoc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-NHBoc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the attachment of the benzyl group to the PEG chain.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using advanced equipment and techniques to ensure high purity and reproducibility. The process is carried out under controlled conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG7-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc group
Major Products Formed
Substitution Reactions: Various substituted PEG derivatives.
Deprotection Reactions: PEG derivatives with exposed amine groups
Scientific Research Applications
Benzyl-PEG7-NHBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
Benzyl-PEG7-NHBoc functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG4-NHBoc
- Benzyl-PEG6-NHBoc
- Benzyl-PEG8-NHBoc
Uniqueness
Benzyl-PEG7-NHBoc is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the effective formation of PROTACs. This specific length can influence the efficiency and selectivity of the target protein degradation process.
Properties
Molecular Formula |
C26H45NO9 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28) |
InChI Key |
WGQRHFBHRTUZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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